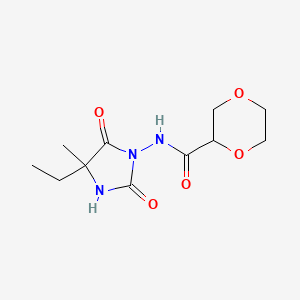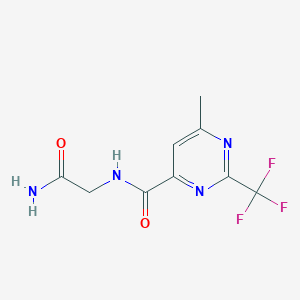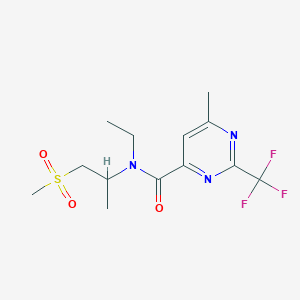![molecular formula C16H19FN4O4 B6972584 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B6972584.png)
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluoro-substituted aniline moiety, a morpholine ring, and an imidazolidinone core, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one typically involves multi-step organic synthesis. One common route starts with the preparation of 3-fluoro-4-(morpholine-4-carbonyl)aniline, which is then coupled with an imidazolidinone derivative through an acylation reaction. The key steps include:
Nitration and Reduction: Nitration of a fluoroaniline derivative followed by reduction to obtain 3-fluoro-4-nitroaniline.
Morpholine Introduction: Reaction of 3-fluoro-4-nitroaniline with morpholine to form 3-fluoro-4-(morpholine-4-carbonyl)aniline.
Acylation: Coupling of the resulting aniline derivative with an imidazolidinone through an acylation reaction using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluoro group and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution using reagents like sodium hydride (NaH) or electrophilic substitution using halogenating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl moieties.
Wissenschaftliche Forschungsanwendungen
1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, the fluoro group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the morpholine ring may improve solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-[3-Chloro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- 1-[2-[3-Bromo-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
- 1-[2-[3-Fluoro-4-(piperidine-4-carbonyl)anilino]acetyl]imidazolidin-2-one
Comparison: Compared to its analogs, 1-[2-[3-Fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The morpholine ring also differentiates it from compounds with other cyclic amines, potentially affecting its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-[2-[3-fluoro-4-(morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4/c17-13-9-11(19-10-14(22)21-4-3-18-16(21)24)1-2-12(13)15(23)20-5-7-25-8-6-20/h1-2,9,19H,3-8,10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSQJOVSFPETAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)CNC2=CC(=C(C=C2)C(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6972528.png)

![N-[1-(4-methyl-3-nitrophenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6972534.png)
![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[4-(3-oxobutyl)phenoxy]propanamide](/img/structure/B6972556.png)
![N-(cyclohexylcarbamoyl)-2-[(5S)-2,2,5-trimethylmorpholin-4-yl]acetamide](/img/structure/B6972568.png)
![tert-butyl N-[2-[(2-ethyl-1,2,4-triazol-3-yl)methylamino]-2-naphthalen-2-ylethyl]carbamate](/img/structure/B6972576.png)
![4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide](/img/structure/B6972581.png)
![4-[(1-hydroxycyclobutyl)methyl]-N,N-dipropylpiperazine-1-sulfonamide](/img/structure/B6972593.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-4-yl]sulfonyl-2,3-dihydropyrrolo[2,3-c]pyridine](/img/structure/B6972597.png)

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[[5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6972612.png)
![1,5-dimethyl-N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)pyrazole-4-sulfonamide](/img/structure/B6972621.png)
